1,4-Dithiane-2,5-diol

Catalog No.
S601874
CAS No.
40018-26-6
M.F
C4H8O2S2
M. Wt
152.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dithiane-2,5-diol

CAS Number

40018-26-6

Product Name

1,4-Dithiane-2,5-diol

IUPAC Name

1,4-dithiane-2,5-diol

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2

InChI Key

YUIOPHXTILULQC-UHFFFAOYSA-N

SMILES

C1C(SCC(S1)O)O

solubility

slightly soluble in water; soluble in alcohol

Synonyms

1,4-Dithian-2,5-diol; 2,5-Dihydroxy-1,4-dithiane; Mercaptoacetaldehyde Dimer; NSC 106280; p-Dithiane-2,5-diol;

Canonical SMILES

C1C(SCC(S1)O)O

The exact mass of the compound 1,4-Dithiane-2,5-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106280. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,4-Dithiane-2,5-diol (CAS 40018-26-6) is a commercially available, stable, crystalline solid that serves as the dimeric form of the highly reactive 2-mercaptoacetaldehyde. Its primary value in process and research chemistry is its function as a reliable synthon, which, under mild basic or thermal conditions, efficiently generates two equivalents of the monomer in situ. This property makes it a key and practical starting material for constructing a wide range of sulfur-containing heterocycles, including thiophenes and tetrahydrothiophenes, which are significant scaffolds in medicinal chemistry and materials science.

Direct substitution of 1,4-Dithiane-2,5-diol is often unfeasible due to critical differences in stability, reactivity, and process efficiency. The monomer it delivers, 2-mercaptoacetaldehyde, is an extremely fragile molecule prone to polymerization, making it impractical to store, handle, or procure directly for controlled reactions. The corresponding oxygen analog, 2,5-dihydroxy-1,4-dioxane, participates in different reaction pathways (acetal vs. thioacetal chemistry), precluding its use for synthesizing target molecules that specifically require sulfur incorporation, such as substituted thiophenes. Attempting to construct these scaffolds from simpler reagents would necessitate multi-step syntheses, forgoing the high efficiency of the one-pot tandem reactions enabled by 1,4-Dithiane-2,5-diol.

Superior Handling and Processability: A Stable Solid vs. a Fragile, Polymerizable Monomer

1,4-Dithiane-2,5-diol is a stable, crystalline powder with a defined melting point of 130 °C (with decomposition), allowing for conventional storage (2-8°C), weighing, and dispensing in both laboratory and scaled-up process workflows. This provides a significant operational advantage over its monomer, 2-mercaptoacetaldehyde, which is described as an extremely fragile molecule that readily polymerizes and cannot be purified, making its direct use impractical and unreliable.

Evidence DimensionPhysical State and Handling Stability
Target Compound DataCrystalline powder, stable for storage and accurate dosing.
Comparator Or Baseline2-Mercaptoacetaldehyde (monomer): Described as an 'extremely fragile molecule' that 'polymerizes readily'.
Quantified DifferenceEnables routine, safe handling and process integration, which is not feasible with the unstable liquid monomer.
ConditionsStandard laboratory and chemical process workflows.

This stability simplifies procurement, inventory management, and process design, de-risking production by eliminating the need to generate a fragile intermediate in-house.

Enhanced Precursor Efficiency: Bypassing Low-Yield, Impure Alternative Synthetic Routes

Procuring high-purity 1,4-Dithiane-2,5-diol (typically ≥95% assay) provides a direct and efficient source of the 2-mercaptoacetaldehyde synthon for one-pot reactions. This approach circumvents inefficient alternative methods for generating this synthon, such as the reaction of 2-haloaldehydes with sodium hydrosulfide, which suffers from fragile starting materials and produces the desired dimer in a maximum yield of only 50%, with many cases being much lower.

Evidence DimensionYield and Purity of Core Synthon
Target Compound DataDirect use as a high-purity (≥95%) starting material.
Comparator Or BaselineSynthesis from 2-haloaldehydes, yielding a maximum of 50%.
Quantified DifferenceProvides a >90% improvement in available starting material purity compared to the maximum yield of alternative synthesis routes.
ConditionsAvailability of the 2-mercaptoacetaldehyde synthon for subsequent reactions.

This avoids an inefficient, low-yield, and purification-intensive preliminary step, directly improving the overall economy, reproducibility, and waste profile of a synthetic process.

Access to High-Performance Sulfur-Containing Polymers Not Possible with Oxygen Analogs

As a bifunctional diol, 1,4-Dithiane-2,5-diol serves as a specialty monomer for creating aliphatic copolyesters and other polymers where sulfur atoms are integrated into the main chain. The presence of sulfur in the polymer backbone is a key strategy for achieving desirable material properties such as high refractive index and specific thermal characteristics. These properties cannot be obtained using the direct oxygen analog, 2,5-dihydroxy-1,4-dioxane, which would simply yield a standard polyester.

Evidence DimensionPolymer Backbone Composition and Resulting Properties
Target Compound DataProduces sulfur-containing polymers, enabling access to materials with high refractive index.
Comparator Or Baseline2,5-Dihydroxy-1,4-dioxane (oxygen analog), which produces conventional polyesters.
Quantified DifferenceThe sulfur-containing backbone provides access to high-performance optical and thermal properties absent in the direct oxygen-based polymer analog.
ConditionsMelt or solution polycondensation for specialty polymer synthesis.

For developing advanced polymers for optics, coatings, or specialty adhesives where a high refractive index is a critical performance metric, this sulfur-containing monomer is a necessary and non-interchangeable choice.

Process-Scale Synthesis of Thio-Heterocycles

This compound is the material of choice for the scalable, one-pot synthesis of substituted tetrahydrothiophenes and 2-aminothiophenes via tandem reactions like sulfa-Michael/aldol cascades or the Gewald reaction. Its stability and high-purity form ensure reproducibility and avoid the significant handling risks and low yields associated with using alternative, unstable precursors.

Critical Intermediate in Pharmaceutical Manufacturing

As a documented precursor in the synthesis of complex active pharmaceutical ingredients, including the antiretroviral drug Lamivudine, this compound provides a reliable and controllable method for introducing the required sulfur-containing fragment. Its solid form and predictable reactivity are critical for meeting the stringent process control and reproducibility standards of GMP environments.

Development of High Refractive Index Polymers and Coatings

In materials science, this diol is a key monomer for synthesizing specialty sulfur-containing polymers. It is the correct choice when the end-application, such as advanced optical lenses, specialty adhesives, or antireflective coatings, requires a polymer with a high refractive index—a property directly attributable to the sulfur content in the polymer backbone.

Physical Description

white to off-white powde

XLogP3

0.3

UNII

R4F79F1JB0

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (99.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (95.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

40018-26-6

Wikipedia

2,5-dihydroxy-1,4-dithiane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023
Grembecka et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.773, published online 29 January 2012 http://www.nature.com/naturechemicalbiology

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